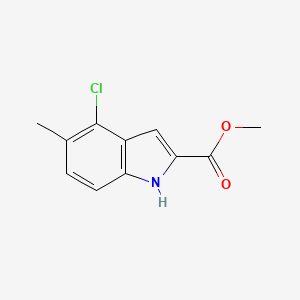![molecular formula C17H24N2O5 B6601604 8-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 77211-59-7](/img/structure/B6601604.png)
8-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Übersicht
Beschreibung
8-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (hereafter referred to as 8-MPD) is a synthetic compound that has been studied for its potential applications in biomedical research. It is a member of the spirocyclic family of compounds, which are characterized by a cyclic structure with two fused rings, and is known for its unique properties. 8-MPD has been studied for its ability to act as a ligand for several proteins, and its potential use as a drug delivery system.
Wissenschaftliche Forschungsanwendungen
8-MPD has been studied for its potential applications in biomedical research. It has been shown to act as a ligand for several proteins, including the estrogen receptor, the androgen receptor, and the glucocorticoid receptor. This makes 8-MPD a potential drug delivery system, as it can be used to target specific proteins in the body. In addition, 8-MPD has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cell lines. Furthermore, 8-MPD has been studied for its potential use in drug delivery and targeted drug delivery, as it has been shown to be able to target specific cells in the body.
Wirkmechanismus
The mechanism of action of 8-MPD is not fully understood. However, it is believed that 8-MPD binds to the estrogen receptor, androgen receptor, and glucocorticoid receptor, and that this binding leads to the activation of certain pathways in the body. In addition, 8-MPD has been shown to inhibit the growth of certain cancer cell lines, and it is believed that this is due to its ability to bind to the estrogen receptor and androgen receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-MPD are not fully understood. However, 8-MPD has been shown to bind to the estrogen receptor, androgen receptor, and glucocorticoid receptor, and this binding has been shown to lead to the activation of certain pathways in the body. In addition, 8-MPD has been shown to inhibit the growth of certain cancer cell lines, and it is believed that this is due to its ability to bind to the estrogen receptor and androgen receptor.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 8-MPD include its ability to bind to the estrogen receptor, androgen receptor, and glucocorticoid receptor, and its potential use as a drug delivery system. In addition, 8-MPD has been shown to be able to target specific cells in the body, which makes it a potential drug delivery system. The main limitation of 8-MPD is its lack of toxicity, as it has not been shown to be toxic to cells in the body.
Zukünftige Richtungen
The future directions for 8-MPD research include further study of its mechanism of action, its potential use as a drug delivery system, and its potential applications in cancer research. Additionally, further studies should be conducted to determine the toxicity of 8-MPD, as well as its potential side effects. Finally, further research should be conducted to determine the potential therapeutic applications of 8-MPD, such as its ability to target specific proteins in the body.
Eigenschaften
IUPAC Name |
8-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-22-14-4-2-3-5-15(14)23-11-13(20)10-19-8-6-17(7-9-19)12-18-16(21)24-17/h2-5,13,20H,6-12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYWXPDKMZAXSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2CCC3(CC2)CNC(=O)O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401139208 | |
| Record name | 8-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401139208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77211-59-7 | |
| Record name | 8-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77211-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401139208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


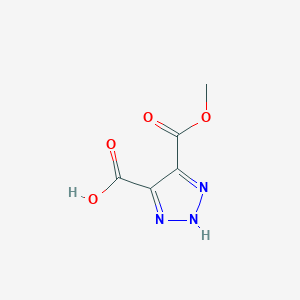

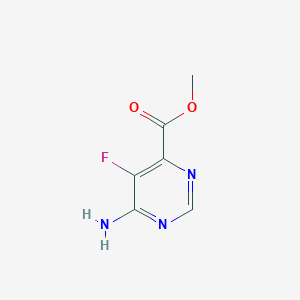
![tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6601571.png)

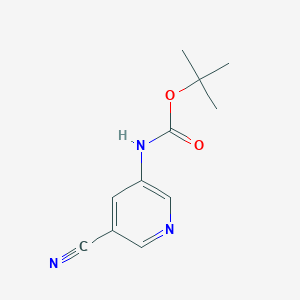


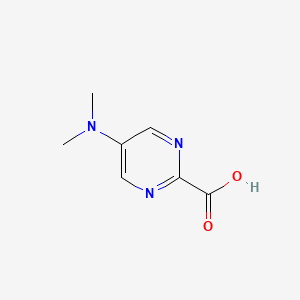
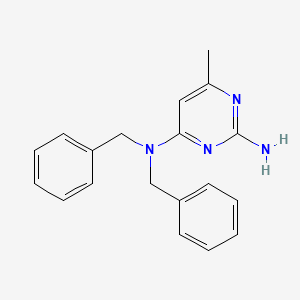
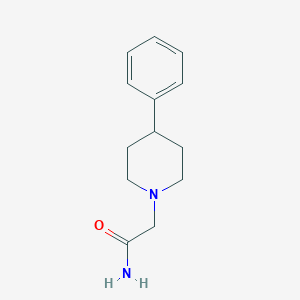
![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexanamide](/img/structure/B6601618.png)
